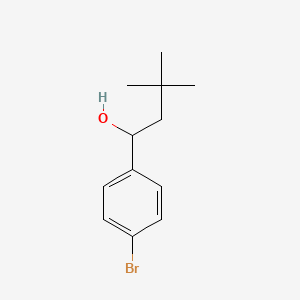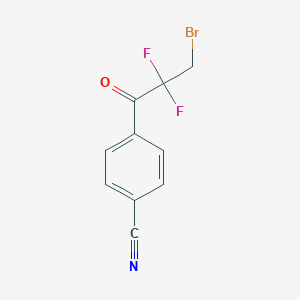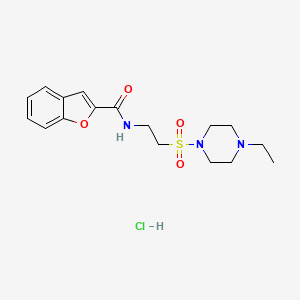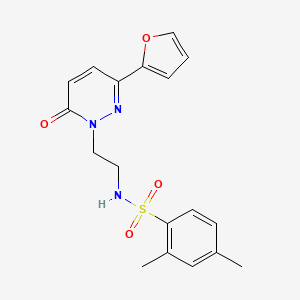
(4-Bromothiophen-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a bromothiophene, pyrimidine, and azetidine substructures. Bromothiophenes are sulfur-containing heterocycles that are often used in organic synthesis due to their reactivity. Pyrimidines are aromatic heterocycles that are found in many important biomolecules, including the nucleic acids DNA and RNA. Azetidines are four-membered cyclic amines .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the individual bromothiophene, pyrimidine, and azetidine substructures, followed by their coupling. The exact synthetic route would depend on the specific reactivity and functionalization of these substructures .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromothiophene, pyrimidine, and azetidine rings. The bromine atom on the thiophene ring would be expected to be highly electronegative, pulling electron density towards itself and away from the rest of the molecule .Chemical Reactions Analysis
As an organic compound containing multiple heterocycles and a halogen, this molecule could potentially undergo a variety of chemical reactions. The bromine atom could be displaced in a nucleophilic substitution reaction, or the compound could participate in various addition or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and polar, while the heterocyclic rings could contribute to its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Addition
- Catalytic Asymmetric Addition in Organic Chemistry : A study by (Wang et al., 2008) highlights the application of chiral azetidine-based compounds, similar to (4-Bromothiophen-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, in catalytic asymmetric addition. This process is significant for achieving high enantioselectivity in organic synthesis, crucial in the development of pharmaceuticals and fine chemicals.
Antimicrobial and Anticancer Agents
- Development of Antimicrobial and Anticancer Compounds : Research by (Hafez et al., 2016) demonstrates the synthesis of novel pyrimidine derivatives, which include structural elements similar to the query compound. These compounds exhibit promising antimicrobial and anticancer activities, underlining the potential of azetidin-1-yl and pyrimidin-2-yl groups in therapeutic drug development.
Antifungal and Antibacterial Evaluation
- Synthesis and Biological Evaluation : The study by (Sharma et al., 2022) involves the synthesis of 5-bromothiophene-based compounds and their evaluation for antifungal and antibacterial properties. This research indicates the significance of bromothiophene units, which are part of the compound , in developing new antimicrobial agents.
Synthesis and Biological Activity Analysis
- In Vitro Antimicrobial and Antitubercular Activities : According to (Chandrashekaraiah et al., 2014), the synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities reveal the potential of such compounds in combating bacterial and fungal infections, as well as tuberculosis.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c13-8-4-10(19-7-8)11(18)17-5-9(6-17)16-12-14-2-1-3-15-12/h1-4,7,9H,5-6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPUNXOZCWXWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2517169.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2517172.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)

![1-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)



![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2517180.png)

![2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2517183.png)
![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)